molecular formula C9H9N3O2S B1483930 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid CAS No. 2098140-51-1

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

Cat. No.: B1483930
CAS No.: 2098140-51-1
M. Wt: 223.25 g/mol
InChI Key: LCIUMRPSVZZLBH-UHFFFAOYSA-N
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Description

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid is a thiophene derivative with a pyrazolyl group and an amino group

Synthetic Routes and Reaction Conditions:

  • Heterocyclization Reaction: The compound can be synthesized through a heterocyclization reaction involving thiophene and pyrazole derivatives. The reaction typically requires a catalyst, such as a palladium or copper catalyst, and may involve heating under reflux conditions.

  • Substitution Reaction: Another method involves a substitution reaction where a suitable precursor containing a leaving group is reacted with an amine source to introduce the amino group.

Industrial Production Methods: In an industrial setting, the compound is likely produced using large-scale reactors with optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Types of Reactions:

  • Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

  • Reduction: Reduction reactions can be used to convert the compound into its reduced forms.

  • Substitution: Substitution reactions can introduce different functional groups at various positions on the thiophene ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed:

  • Oxidation Products: Sulfoxides and sulfones.

  • Reduction Products: Thioethers and thiols.

  • Substitution Products: Various substituted thiophenes and pyrazoles.

Mechanism of Action

Biochemical Analysis

Biochemical Properties

2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, the compound has been shown to inhibit certain enzymes involved in inflammatory pathways, such as cyclooxygenase and lipoxygenase . Additionally, it can bind to proteins like albumin, affecting their transport and distribution within the body . The nature of these interactions is primarily based on hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complexes.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It has been observed to modulate cell signaling pathways, particularly those involved in inflammation and immune responses . The compound can influence gene expression by acting on transcription factors and other regulatory proteins, leading to changes in the production of cytokines and other signaling molecules . Furthermore, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby impacting energy production and utilization within the cell.

Scientific Research Applications

Chemistry: The compound is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: It has shown potential as a bioactive compound in drug discovery, with applications in targeting specific biological pathways. Medicine: The compound and its derivatives are being investigated for their therapeutic properties, including anti-inflammatory and anticancer activities. Industry: It is used in the development of new materials with unique properties, such as conductive polymers and advanced coatings.

Comparison with Similar Compounds

  • 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetonitrile: A related compound with a nitrile group instead of a carboxylic acid.

  • 5-[(Thiophen-3-yl)amino]-1,2,4-triazines: Another thiophene derivative with different heterocyclic structures.

Uniqueness: The presence of both the amino and pyrazolyl groups in 2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid gives it unique chemical properties and reactivity compared to other thiophene derivatives.

This compound's versatility and potential applications make it a valuable subject of study in various scientific fields. Its unique structure and reactivity profile offer opportunities for innovation in both research and industry.

Properties

IUPAC Name

2-(5-amino-3-thiophen-3-ylpyrazol-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2S/c10-8-3-7(6-1-2-15-5-6)11-12(8)4-9(13)14/h1-3,5H,4,10H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCIUMRPSVZZLBH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC=C1C2=NN(C(=C2)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid
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2-(5-amino-3-(thiophen-3-yl)-1H-pyrazol-1-yl)acetic acid

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